molecular formula C11H14ClNO4 B14066197 H-Asp-OBzl.HCl

H-Asp-OBzl.HCl

Cat. No.: B14066197
M. Wt: 259.68 g/mol
InChI Key: ZQLAHUZUERNBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp-OBzl.HCl typically involves the esterification of L-aspartic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to form the benzyl ester. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

H-Asp-OBzl.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: L-aspartic acid and benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Reduced forms of the ester.

Scientific Research Applications

H-Asp-OBzl.HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Asp-OBzl.HCl is primarily related to its role as a protected form of aspartic acid. In biological systems, it can be deprotected to release free aspartic acid, which participates in various metabolic pathways. Aspartic acid is involved in the synthesis of proteins, neurotransmitters, and other important biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Asp-OBzl.HCl is unique due to its specific protecting group (benzyl ester) and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are crucial .

Properties

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

IUPAC Name

3-amino-4-oxo-4-phenylmethoxybutanoic acid;hydrochloride

InChI

InChI=1S/C11H13NO4.ClH/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H

InChI Key

ZQLAHUZUERNBFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N.Cl

Origin of Product

United States

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